molecular formula C10H17ClN4 B3029892 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride CAS No. 82205-57-0

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride

Cat. No.: B3029892
CAS No.: 82205-57-0
M. Wt: 228.72
InChI Key: UHNLDLCXUNIOJX-UHFFFAOYSA-N
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Description

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride is a chemical compound with the molecular formula C10H17ClN4 and a molecular weight of 228.72 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride typically involves the reaction of 3-amino-6-chloropyridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-(4-methylpiperazin-1-yl)pyridine
  • 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
  • 6-(4-Methyl-1-piperazinyl)-3-pyridinamine

Uniqueness

3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a piperazine ring makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;/h2-3,8H,4-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNLDLCXUNIOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697348
Record name 6-(4-Methylpiperazin-1-yl)pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82205-57-0
Record name 6-(4-Methylpiperazin-1-yl)pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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